2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Overview
Description
It appears as a pale yellow hygroscopic solid and is known for its stable free radical properties. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
N-Nitroso-L-azetidine-2-Carboxylic Acid, also known as “2-Azetidinecarboxylic acid, 1-nitroso-, (S)-” or “2-Azetidinecarboxylic acid, 1-nitroso-, (2S)-”, is primarily targeted towards collagen synthesis . Collagen is a crucial protein that provides structure and strength to various tissues in the body, including skin, bones, and connective tissues.
Mode of Action
This compound acts as an inhibitor of collagen synthesis . It is a four-membered ring analog of L-proline, a key amino acid involved in the formation of collagen . When incorporated instead of proline, it leads to misconstruction of the protein . This interference with nascent protein folding can trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein .
Biochemical Pathways
The primary biochemical pathway affected by N-Nitroso-L-azetidine-2-Carboxylic Acid is the collagen synthesis pathway . By inhibiting this pathway, the compound can disrupt the normal formation and function of collagen, leading to various downstream effects.
Result of Action
The primary result of N-Nitroso-L-azetidine-2-Carboxylic Acid’s action is the inhibition of collagen synthesis . This can lead to the disruption of normal tissue structure and function, given the crucial role of collagen in these areas. The compound’s ability to trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein may also have significant molecular and cellular effects .
Preparation Methods
The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-Azetidinecarboxylic acid, 1-nitroso-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-nitroso-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a stable free radical in various chemical reactions and studies.
Biology: The compound is studied for its effects on protein folding and aggregation, as it can interfere with nascent protein folding.
Medicine: It has potential therapeutic applications due to its stable free radical properties.
Industry: The compound is used in the synthesis of other chemicals and materials.
Comparison with Similar Compounds
2-Azetidinecarboxylic acid, 1-nitroso-, (S)- is unique due to its stable free radical properties and its ability to interfere with protein folding. Similar compounds include:
Azetidine-2-carboxylic acid: A non-protein amino acid homologue of proline with a four-membered ring structure.
L-proline nitroxide: Another stable free radical compound with similar properties.
These compounds share some structural similarities but differ in their specific functional groups and properties, making 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- unique in its applications and effects.
Properties
IUPAC Name |
(2S)-1-nitrosoazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTLYYKIFSGFIC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184341 | |
Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS] | |
Record name | (S)-1-Nitroso-2-azetidinecarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21302 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
30248-47-6 | |
Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.